- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex, ARKIVOC (Gainesville, 2009, (13), 324-341
Cas no 939-70-8 (2-Acetylbenzimidazole)
2-Acetylbenzimidazole structure
Product Name:2-Acetylbenzimidazole
CAS No:939-70-8
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD00159994
CID:40357
PubChem ID:70322
Update Time:2024-10-25
2-Acetylbenzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(1H-Benzo[d]imidazol-2-yl)ethanone
- 1-(1H-Benzoimidazol-2-yl)ethanone
- 1-(1H-BENZOIMIDAZOL-2-YL)-ETHANONE
- 2-Acetylbenzimidazole
- 1-(1H-benzimidazol-2-yl)ethanone(SALTDATA: FREE)
- 1-(1H-benzimidazol-2-yl)ethanone
- 2-acetyl benzimidazole
- Ethanone, 1-(1H-benzimidazol-2-yl)-
- 1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-One
- 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone
- PubChem9409
- 2-acetylbenzoimidazole
- PubChem7586
- Fuberidazole metabolite
- zlchem 1105
- 2-acetylbenzo[d]imidazole
- M11 2-Acetylbenzimidazole
- 2-Acetyl-1H
- 1-(1H-Benzimidazol-2-yl)ethanone (ACI)
- Ketone, 2-benzimidazolyl methyl (7CI, 8CI)
- 1-(1H-Benzimidazol-2-yl)ethan-1-one
- 2-Acetyl-1H-benzimidazole
- 2-Benzimidazolyl methyl ketone
- 12P-660
- CS-W023047
- UYFMRVDIXXOWLR-UHFFFAOYSA-N
- AKOS000275482
- Q-101101
- EN300-13259
- InChI=1/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11
- STK803098
- EU-0063375
- NS00067465
- DTXSID90239867
- 939-70-8
- I10097
- ALBB-020352
- MFCD00159994
- 2-acetylbenzimidazole, AldrichCPR
- SY081619
- SCHEMBL1132610
- AE-848/01427028
- Z90124730
- F2101-0111
- DB-057456
- 1-(1H-1,3-benzodiazol-2-yl)ethanone
- DB-020321
-
- MDL: MFCD00159994
- Inchi: 1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11)
- InChI Key: UYFMRVDIXXOWLR-UHFFFAOYSA-N
- SMILES: O=C(C)C1NC2C(=CC=CC=2)N=1
Computed Properties
- Exact Mass: 160.06400
- Monoisotopic Mass: 160.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 1.3
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: Not determined
- Density: 1.265
- Boiling Point: 347.4°C at 760 mmHg
- Flash Point: 167.988 °C
- Refractive Index: 1.658
- PSA: 45.75000
- LogP: 1.76550
- Solubility: Not determined
2-Acetylbenzimidazole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
2-Acetylbenzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Acetylbenzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-250mg |
2-Acetylbenzimidazole |
939-70-8 | 96% | 250mg |
264CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-1g |
2-Acetylbenzimidazole |
939-70-8 | 96% | 1g |
435.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-50mg |
2-Acetylbenzimidazole |
939-70-8 | 96% | 50mg |
55.0CNY | 2021-07-12 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW172-100g |
2-acetylbenzimidazole |
939-70-8 | 95% | 100g |
$1200 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H842068-1g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 1g |
303.30 | 2021-05-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195957-1g |
2-Acetylbenzimidazole |
939-70-8 | 96% | 1g |
¥199.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195957-250mg |
2-Acetylbenzimidazole |
939-70-8 | 96% | 250mg |
¥59.90 | 2023-09-02 | |
| Alichem | A069004443-10g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 10g |
$323.20 | 2023-08-31 | |
| Alichem | A069004443-25g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 25g |
$646.40 | 2023-08-31 | |
| Alichem | A069004443-100g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 100g |
$1603.80 | 2023-08-31 |
2-Acetylbenzimidazole Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Acetic acid , Potassium dichromate Solvents: Acetic acid ; rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C
Reference
- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Heptane ; 2 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Reference
- Why are benzimidazoles efficiently acylated with esters? Identification of a tetrahedral hemiacetal alkoxide intermediate, Tetrahedron Letters, 2005, 46(30), 5081-5084
Production Method 4
Reaction Conditions
1.1 Catalysts: Aluminum chloride ; 2 h, reflux
Reference
- Synthesis and in-vitro antibacterial activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and it's derivatives, Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 25-34
Production Method 5
Reaction Conditions
1.1 Reagents: Aluminum chloride ; 2 h, reflux
Reference
- Synthesis and in-vitro anti-bacterial activity of "3-(2-[1Hbenzimidazole-2-yl)-2-oxethyl]phenyl)acetic acid and its derivatives", Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 35-44
Production Method 6
Reaction Conditions
1.1 Reagents: Potassium dichromate Solvents: Acetic acid
Reference
- Density functional theory molecular modeling, chemical synthesis, and antimicrobial behaviour of selected benzimidazole derivatives, Journal of Molecular Structure, 2017, 1130, 463-471
Production Method 7
Reaction Conditions
1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetic acid ; rt; 2 h, reflux
Reference
- Synthesis, spectral studies and biological evaluation of some newer benzimidazole and benzthiazole derivatives, International Journal of Pharmaceutical Chemistry Research, 2013, 2(2), 20-27
Production Method 8
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetone , Water ; < 40 °C; 1.5 h, 35 °C
Reference
- Process for preparation of thiabendazole, China, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; < 40 °C; 1.5 h, 35 °C
Reference
- Process for producing thiabendazole, China, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Solvents: Acetonitrile , Water ; 15 - 20 min, 10 - 15 °C; 30 min, 15 °C
Reference
- Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat K, Bioorganic & Medicinal Chemistry, 2018, 26(1), 8-16
Production Method 11
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water
1.2 -
1.2 -
Reference
- Preparation method of benzimidazolone, China, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 15 min, rt; 24 h, reflux
Reference
- Synthesis of thiabendazole, Huaxue Shiji, 2016, 38(12), 1235-1238
Production Method 13
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungstate dihydrate Solvents: Dimethylformamide , Water ; 1 h, rt → 90 °C; 1 h, 90 - 105 °C; 3 h, 100 - 110 °C
Reference
- Method for preparing Thiabendazole intermediate by applying hydrogen peroxide as oxidant, China, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Alumina (Neutral) , Permanganic acid (HMnO4), potassium salt (1:1) (Alumina-supported) ; 7 min, rt
Reference
- Solid phase synthesis of benzimidazole ketones and benzimidazole chalcones under solvent-free conditions, Indian Journal of Chemistry, 2003, (12), 3128-3130
Production Method 15
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) , Graphene Solvents: Toluene ; 8 h, 1 atm, 80 °C
Reference
- Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres, Catalysts, 2023, 13(1),
Production Method 16
Reaction Conditions
1.1 Reagents: Chromium trioxide Solvents: Acetic acid , Water ; 1.5 h, 60 °C
Reference
- Comparison study of DNA binding property with dehydroabietic benzimidazole Schiff base and hydrazone derivatives, Linchan Huaxue Yu Gongye, 2016, 36(3), 81-87
Production Method 17
Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Sulfuric acid Solvents: Acetone , Water ; rt → 40 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C
Reference
- Method for preparing thiabendazole, China, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Sulfuric acid , Potassium dichromate ; 5 h, rt
Reference
- A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells+, Journal of Molecular Structure, 2020, 1204,
Production Method 19
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2633680-90-5 Solvents: Water ; 30 min, 80 °C; 5 h, 80 °C
Reference
- Synthesis of ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and catalytical oxidation property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone with H2O2, Journal of Chemistry, 2017, 8647419,
Production Method 20
Reaction Conditions
Reference
- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles, Bioorganic & Medicinal Chemistry Letters, 2021, 47,
2-Acetylbenzimidazole Raw materials
- 1H-Benzimidazole, 1-(dimethoxymethyl)-
- (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
- Acetamide, N-(iminophenylmethyl)-
- Benzimidazole
2-Acetylbenzimidazole Preparation Products
2-Acetylbenzimidazole Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:939-70-8)2-Acetylbenzimidazole
Order Number:sfd22936
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:939-70-8)2-Acetylbenzimidazole
Order Number:A844754
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):400.0
Email:sales@amadischem.com
2-Acetylbenzimidazole Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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